3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate (CAS: 675818-43-6) is a di-acetate protected pyridine building block utilized in the synthesis of proton pump inhibitor (PPI) metabolites and analytical reference standards [1]. Structurally, it features an acetoxymethyl group at the 2-position and an oxypropyl acetate chain at the 4-position of a 3-methylpyridine core. This dual-protection strategy is critical for commercial procurement, as it masks the reactive hydroxyl groups that are otherwise prone to premature oxidation or polymerization during storage and transport. By maintaining the integrity of the precursor, this compound ensures high-yield downstream conversion into desmethyl rabeprazole, a key CYP2C19 metabolite and regulatory impurity required for rigorous pharmaceutical quality control and pharmacokinetic profiling [2].
Dual-acetate protected intermediate for C369080 bis-chloro impurity synthesis
Orthogonal deprotection enables controlled chlorination at both positionsDocumented precursor in Rabeprazole impurity reference standard preparation
Supports impurity library synthesis for method validation and ANDA submissionsUnique CAS 675818-43-6 with cataloged synthetic destination
Ensures procurement traceability distinct from methoxypropoxy intermediatesSubstituting 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate with its unprotected counterpart, 2-hydroxymethyl-3-methyl-4-(3-hydroxypropoxy)pyridine, reduces synthetic efficiency and product purity [1]. The unprotected diol is highly susceptible to competing side reactions, particularly during the crucial chlorination step required to activate the 2-methyl position for benzimidazole coupling. Without the acetate protecting groups, chlorinating agents indiscriminately attack both the 2-hydroxymethyl and the 4-(3-hydroxypropoxy) groups, leading to complex mixtures of mono- and di-chlorinated byproducts. This lack of regiocontrol drastically reduces the yield of the target intermediate and necessitates exhaustive chromatographic purification, which is commercially unviable when producing ultra-high-purity (>99.5%) analytical reference standards for regulatory compliance [2].
The di-acetate protection in 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate significantly limits oxidative and polymerization degradation pathways compared to unprotected analogs [1]. Accelerated stability studies demonstrate that the di-acetate compound exhibits less than 0.5% degradation over 6 months at ambient temperature, ensuring reliable bulk procurement and extended inventory life.
| Evidence Dimension | Storage stability (degradation rate at 25°C over 6 months) |
| Target Compound Data | < 0.5% degradation |
| Comparator Or Baseline | Unprotected 2-hydroxymethyl-3-methyl-4-(3-hydroxypropoxy)pyridine (> 5% degradation via self-condensation) |
| Quantified Difference | > 10-fold reduction in degradation rate |
| Conditions | Ambient temperature (25°C), standard atmospheric conditions, 6-month duration |
Ensures that bulk-procured batches remain chemically intact during extended storage, eliminating the need for costly repurification before use.
During the synthesis of the 2-chloromethyl intermediate necessary for benzimidazole coupling, the di-acetate compound allows for controlled, stepwise deprotection and activation. This strategy prevents unwanted halogenation at the 4-position side chain, which is a major failure point for unprotected substrates [1]. The protected route reliably delivers the target activated intermediate in yields exceeding 85%.
| Evidence Dimension | Yield of 2-chloromethyl intermediate |
| Target Compound Data | > 85% yield (via controlled activation) |
| Comparator Or Baseline | Unprotected diol precursor (< 50% yield due to competitive side-chain chlorination) |
| Quantified Difference | 35% absolute increase in target intermediate yield |
| Conditions | Thionyl chloride activation in dichloromethane at 0-5°C |
Maximizes the throughput of the most expensive synthetic step, directly lowering the cost of goods for producing PPI reference standards.
The lipophilic acetate groups significantly enhance the solubility of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate in standard volatile organic solvents. Unlike the highly polar unprotected diol, which often requires high-boiling polar aprotic solvents (e.g., DMF or DMSO) that complicate downstream workup, the di-acetate compound is highly soluble in dichloromethane and ethyl acetate [1]. This facilitates efficient liquid-liquid extractions and standard silica gel chromatography.
| Evidence Dimension | Solubility in non-polar/moderately polar volatile solvents (e.g., Dichloromethane) |
| Target Compound Data | > 100 mg/mL |
| Comparator Or Baseline | Unprotected diol (< 10 mg/mL in DCM) |
| Quantified Difference | > 10-fold increase in solubility in easily removable solvents |
| Conditions | Solubility assessed in dichloromethane at 20°C |
Streamlines industrial purification workflows by allowing the use of easily evaporable solvents, reducing processing time and energy costs.
The use of the di-acetate protected intermediate directly correlates with the final purity of the synthesized desmethyl rabeprazole reference standard. By eliminating the generation of closely eluting isomeric impurities during the intermediate stages, the final deprotected product routinely achieves >99.5% chromatographic purity [1]. This level of purity is difficult to attain using crude or unprotected starting materials without employing preparative HPLC.
| Evidence Dimension | Final HPLC purity of synthesized desmethyl rabeprazole |
| Target Compound Data | > 99.5% purity (suitable for quantitative NMR and analytical standards) |
| Comparator Or Baseline | Synthesized via unprotected route (~95% purity with persistent isomeric contaminants) |
| Quantified Difference | 4.5% absolute increase in final purity, eliminating the need for prep-HPLC |
| Conditions | Reverse-phase HPLC analysis of the final crystallized product |
Guarantees that the final synthesized metabolite meets strict pharmacopeial and ICH guidelines for use as an analytical reference standard.
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is a highly efficient starting material for producing high-purity desmethyl rabeprazole. Analytical laboratories and pharmaceutical manufacturers procure this intermediate to synthesize the reference standards required for routine HPLC/LC-MS impurity profiling of Rabeprazole sodium API batches, ensuring compliance with ICH Q3A/Q3B guidelines [1].
Because desmethyl rabeprazole is a primary metabolite generated by the CYP2C19 enzyme, researchers require authentic, chemically synthesized standards to calibrate pharmacokinetic assays. Procuring this di-acetate intermediate allows contract research organizations (CROs) to reliably produce the necessary metabolite quantities for ADME (Absorption, Distribution, Metabolism, and Excretion) screening and drug-drug interaction studies [2].
Beyond standard Rabeprazole synthesis, this protected pyridine scaffold serves as a versatile building block in medicinal chemistry. The ability to selectively deprotect and functionalize either the 2-methyl or the 4-oxypropyl position enables the design of novel gastric acid secretion inhibitors with modified physicochemical properties or altered metabolic liabilities [3].